

An In-depth Technical Guide to 6-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Chloro-2-methoxynicotinaldehyde
Cat. No.:	B1353488

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Chloro-2-methoxynicotinaldehyde**, a key building block in modern medicinal chemistry. This document covers its chemical and physical properties, safety and handling information, detailed synthesis protocols, and its applications in the synthesis of therapeutic agents.

Core Compound Identification

- Chemical Name: **6-Chloro-2-methoxynicotinaldehyde**
- Synonyms: 6-Chloro-2-methoxy-3-pyridinecarboxaldehyde[1], 6-chloro-2-methoxypyridine-3-carbaldehyde[2]
- CAS Number: 95652-81-6[1][3][4][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **6-Chloro-2-methoxynicotinaldehyde**.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ CINO ₂	[1] [2] [3] [5]
Molecular Weight	171.58 g/mol	[1] [2] [3] [5]
Appearance	White to yellow solid	[6]
Melting Point	78-81 °C	[6]
Boiling Point	90 °C at 3 Torr	[6]
Density	1.317 ± 0.06 g/cm ³ (Predicted)	[6]
Storage	2-8°C under an inert atmosphere (e.g., nitrogen or argon)	[1] [5] [6]

Safety and Handling

6-Chloro-2-methoxynicotinaldehyde is classified as a hazardous substance and requires careful handling. The GHS hazard classifications and precautionary statements are summarized below.

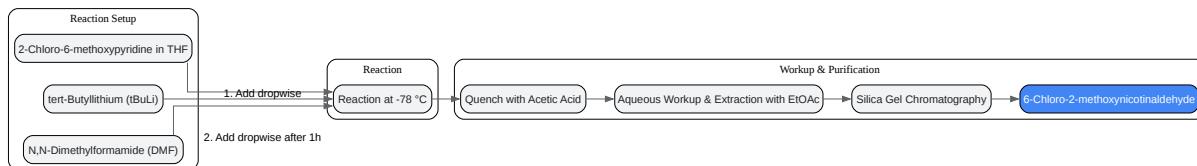
Hazard Class	Hazard Statement
Acute toxicity, Oral (Category 4)	H302: Harmful if swallowed
Skin irritation (Category 2)	H315: Causes skin irritation
Skin sensitization (Category 1)	H317: May cause an allergic skin reaction
Eye irritation (Category 2A)	H319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Category 3), Respiratory system	H335: May cause respiratory irritation

Precautionary Statement Code	Precautionary Statement
P261	Avoid breathing dust/fume/gas/mist/vapors/spray. [7]
P264	Wash skin thoroughly after handling. [7]
P270	Do not eat, drink or smoke when using this product.
P271	Use only outdoors or in a well-ventilated area. [7]
P280	Wear protective gloves/protective clothing/eye protection/face protection. [7]
P301 + P312	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302 + P352	IF ON SKIN: Wash with plenty of soap and water. [7]
P304 + P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing. [7]
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7]
P330	Rinse mouth.
P333 + P313	If skin irritation or rash occurs: Get medical advice/attention.
P337 + P313	If eye irritation persists: Get medical advice/attention.
P362	Take off contaminated clothing and wash before reuse.
P403 + P233	Store in a well-ventilated place. Keep container tightly closed. [7]
P501	Dispose of contents/container to an approved waste disposal plant. [7]

Experimental Protocols

Synthesis of 6-Chloro-2-methoxynicotinaldehyde

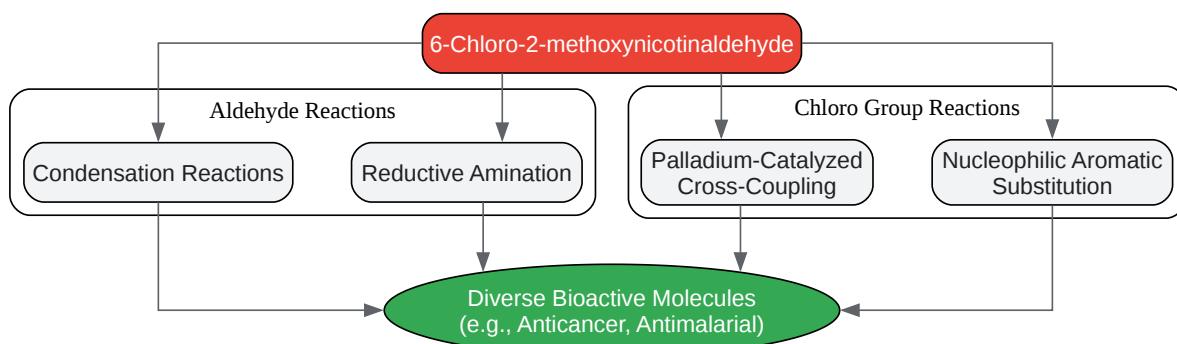
A common laboratory-scale synthesis of **6-Chloro-2-methoxynicotinaldehyde** involves the formylation of 2-chloro-6-methoxypyridine.[\[4\]](#)


Materials:

- 2-Chloro-6-methoxypyridine
- Anhydrous Tetrahydrofuran (THF)
- tert-Butyllithium (tBuLi) solution (e.g., 1.7 M in pentane)
- Anhydrous N,N-Dimethylformamide (DMF)
- Acetic acid
- Saturated sodium bicarbonate (NaHCO₃) solution
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Petroleum ether

Procedure:

- Dissolve 2-chloro-6-methoxypyridine (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., dry argon).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add tert-butyllithium (tBuLi) solution (0.9 equivalents) dropwise, ensuring the internal temperature remains at -78 °C.


- Stir the reaction mixture at -78 °C for 1 hour.
- Slowly add anhydrous N,N-dimethylformamide (DMF) (0.9 equivalents) at -78 °C.
- Continue stirring at this temperature for an additional 2 hours.
- Quench the reaction by adding acetic acid.
- Pour the reaction mixture into ice-cold water.
- Alkalize the aqueous phase with a saturated solution of sodium bicarbonate (NaHCO₃).
- Extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).
- Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
- Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) as the eluent to yield **6-chloro-2-methoxynicotinaldehyde** as a white solid.[4]

[Click to download full resolution via product page](#)

Synthesis Workflow for 6-Chloro-2-methoxynicotinaldehyde

Applications in Medicinal Chemistry

6-Chloro-2-methoxynicotinaldehyde is a versatile intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications.^[4] Its trifunctional nature, possessing an aldehyde, a methoxy group, and a reactive chlorine atom, allows for diverse chemical modifications. This makes it a valuable starting material for the synthesis of novel compounds for drug discovery, including potential anticancer and antimalarial agents.^[8] The chloro and methoxy groups, in particular, play significant roles in modulating the pharmacological properties of drug candidates.^[9]

[Click to download full resolution via product page](#)

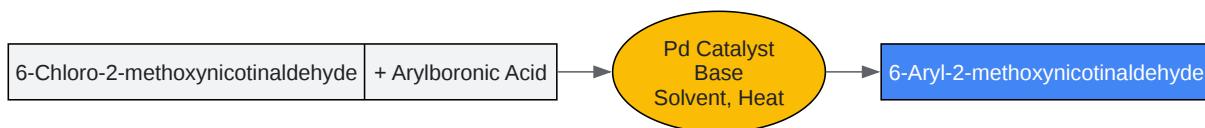
Role in the Synthesis of Bioactive Derivatives

Reactivity and Synthetic Utility

The chlorine atom at the 6-position of the pyridine ring is susceptible to displacement via various cross-coupling reactions, providing a gateway to a diverse range of substituted pyridine derivatives.^[10] Palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and cyanation are commonly employed to introduce carbon, nitrogen, and cyano moieties, respectively.^[10]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general representation and may require optimization for specific substrates.


Materials:

- **6-Chloro-2-methoxynicotinaldehyde**
- Arylboronic acid (or boronic ester)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, XPhos Pd G3)
- Base (e.g., K_2CO_3 , K_3PO_4)
- Anhydrous solvent (e.g., Toluene, Dioxane)
- Degassed water (if using K_3PO_4)

Procedure:

- In an oven-dried reaction vessel under an inert atmosphere, combine **6-Chloro-2-methoxynicotinaldehyde** (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
- Add the palladium catalyst (1-5 mol%).
- Add the anhydrous, degassed solvent. If using a phosphate base, a small amount of degassed water may be beneficial.
- Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
- Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
- Upon completion, cool the reaction to room temperature.

- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

[Click to download full resolution via product page](#)

Generalized Suzuki-Miyaura Cross-Coupling Reaction

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 6-Chloro-2-methoxypyridine-3-carbaldehyde | C7H6ClNO2 | CID 10855945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 6-chloro-2-methoxynicotinaldehyde | 95652-81-6 [chemicalbook.com]
- 5. 95652-81-6|6-Chloro-2-methoxynicotinaldehyde|BLD Pharm [bldpharm.com]
- 6. 6-chloro-2-methoxynicotinaldehyde CAS#: 95652-81-6 [m.chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. drughunter.com [drughunter.com]

- 10. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/product/b1353488#6-chloro-2-methoxynicotinaldehyde-cas-number-and-properties)
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Chloro-2-methoxynicotinaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1353488#6-chloro-2-methoxynicotinaldehyde-cas-number-and-properties\]](https://www.benchchem.com/product/b1353488#6-chloro-2-methoxynicotinaldehyde-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com